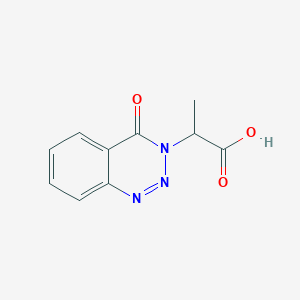

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Description

2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS: 51672-78-7) is a heterocyclic organic compound featuring a benzotriazinone core fused with a propanoic acid substituent at the 2-position. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 219.2 g/mol . This compound is primarily utilized in research as a building block for synthesizing pharmacologically active molecules or agrochemicals .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)11-12-13/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXISOGIRJVVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The benzotriazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazine derivatives.

Scientific Research Applications

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes or receptors, modulating their activity. The propanoic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic Acid (CAS: 51672-79-8)

- Key Difference: The propanoic acid group is attached at the 3-position of the benzotriazinone ring instead of the 2-position.

- Impact : Positional isomerism alters dipole moments, hydrogen-bonding capacity, and intermolecular interactions. For example, the 3-isomer (InChIKey:

AHKDQGZBLDBPNI-UHFFFAOYSA-N) may exhibit distinct crystallinity or solubility compared to the 2-isomer. - Applications : Both isomers serve as synthetic intermediates, but the 3-isomer is commercially marketed as a building block for drug discovery .

Heterocyclic Variants: Benzoxazine Derivatives

3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoic Acid

- Structural Difference: Replaces the benzotriazinone core with a benzoxazine ring (one oxygen atom instead of three nitrogens).

- Synthesis : Synthesized via LiOH-mediated hydrolysis in tetrahydrofuran (THF), followed by acidification .

Organophosphate Derivatives

O,O-Dimethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phosphorodithioate (Azinphos ethyl, CAS: 2642-71-9)

- Structural Difference: Incorporates a phosphorodithioate ester group instead of propanoic acid.

- Applications : Used as an insecticide, targeting acetylcholinesterase in pests .

- Safety: Classified as hazardous due to organophosphate toxicity, unlike the propanoic acid analogs, which are primarily lab reagents .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The 2- and 3-benzotriazinone propanoic acids are synthesized via nucleophilic substitution or hydrolysis, but yields depend on substituent positioning .

- Biological Activity: Benzotriazinone derivatives exhibit varied bioactivity; propanoic acid analogs may interact with enzymes via carboxylate groups, while organophosphates inhibit cholinesterases .

- Commercial Relevance : The 3-isomer is more widely available (e.g., Fluorochem brand ), suggesting higher demand in medicinal chemistry.

Biological Activity

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, also known by its CAS number 51672-79-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9N3O3

- Molecular Weight : 219.19 g/mol

- Structure : The compound features a benzotriazine core with a propanoic acid side chain, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of benzotriazine derivatives in cancer therapy. For instance, compounds derived from this scaffold have shown selective inhibition of tumorigenic cell lines while sparing non-tumorigenic cells. A notable study demonstrated that specific derivatives exhibited significant growth inhibition at concentrations as low as 10 µM in cancer cell lines, suggesting a targeted mechanism of action against malignancies .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in malignant cells while leaving healthy cells unharmed.

- Modulation of Signaling Pathways : Changes in the levels and localization of key phosphoproteins involved in cell signaling have been observed, indicating a complex interaction with cellular pathways .

Study 1: Growth Inhibition in Liver Cancer Cells

In a controlled study involving murine liver cell lines, derivatives of the benzotriazine scaffold were tested for their ability to inhibit growth. The results indicated that certain compounds led to a marked decrease in proliferation rates of hepatocellular carcinoma cells while having minimal effects on normal liver cells. This selectivity underscores the therapeutic potential of these compounds .

Study 2: In Vivo Efficacy

Further investigations into the in vivo efficacy of these compounds revealed promising results in animal models. Treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups. These findings suggest that this compound could be developed into a viable therapeutic agent against specific types of cancer .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O3 |

| Molecular Weight | 219.19 g/mol |

| Anticancer Activity | Yes |

| Mechanism | Cell cycle inhibition |

| Apoptosis Induction | Yes |

| Selectivity | Tumorigenic vs. Non-tumorigenic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.